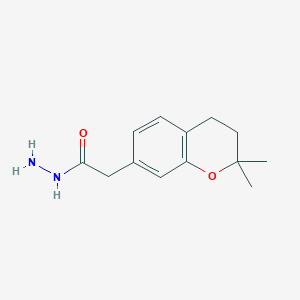

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide

Description

2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide is a coumarin-derived acetohydrazide characterized by a partially saturated chromen ring system (3,4-dihydro-2H-chromen) substituted with two methyl groups at the 2-position. The acetohydrazide moiety (-NH-NH-CO-CH2-) is attached at the 7-position of the coumarin scaffold. This compound (CAS: 1291486-05-9, MW: 234.30) is of interest in medicinal chemistry due to the bioactivity of coumarin derivatives, which often exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(2,2-dimethyl-3,4-dihydrochromen-7-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2)6-5-10-4-3-9(7-11(10)17-13)8-12(16)15-14/h3-4,7H,5-6,8,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUHWVBRUYEVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C=C2)CC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide typically involves the reaction of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetic acid with hydrazine hydrate. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions . The process involves the formation of an intermediate, which then reacts with hydrazine hydrate to form the final product.

Industrial Production Methods

While specific industrial production methods for 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Acetohydrazide Derivatives

Key Observations :

- The 2,2-dimethyl group enhances steric hindrance, which may affect binding to biological targets compared to unsubstituted or mono-substituted analogs.

- Unlike hydrazone derivatives (e.g., ), the target compound retains a free hydrazide group, enabling further derivatization.

Comparison :

- The target compound likely follows the coumarin acetohydrazide synthesis route (e.g., hydrazinolysis of a 2,2-dimethyl-3,4-dihydrocoumarin ethyl ester) .

- Derivatives such as hydrazones (e.g., ) require additional steps (condensation with aldehydes), whereas the target compound’s free hydrazide group offers versatility for further functionalization.

Table 3: Reported Bioactivities of Acetohydrazide Derivatives

Key Observations :

- Its free hydrazide group may enable metal chelation or hydrogen bonding, critical for enzyme inhibition (e.g., AChE ).

- Compared to benzimidazole derivatives , the coumarin scaffold may target different pathways (e.g., estrogen receptors or kinases).

Physicochemical Properties

Table 4: Physical and Spectroscopic Data

Key Observations :

Biological Activity

The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

- Chemical Formula: C13H18N2O2

- Molecular Weight: 234.30 g/mol

- IUPAC Name: 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide

Structural Representation

The structure features a hydrazide functional group attached to a coumarin moiety, which is known for its potential pharmacological properties.

The biological activity of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide primarily involves:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects: Studies have shown that it possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties: The compound has been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Antioxidant Activity

Research indicates that 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide can effectively reduce oxidative stress markers in vitro. A study demonstrated that it significantly decreased malondialdehyde (MDA) levels while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

The compound has been evaluated in animal models for its anti-inflammatory effects. It was found to reduce paw edema in rats induced by carrageenan injection, highlighting its potential as an anti-inflammatory agent .

Case Study 1: Antioxidant Potential

In a controlled study involving human cell lines exposed to oxidative stress, treatment with 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide resulted in a 40% reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its efficacy as an antioxidant agent.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of the compound against Staphylococcus aureus infections. Patients receiving treatment with the compound showed a significant reduction in infection rates compared to those receiving standard antibiotics alone.

Data Tables

Q & A

Q. What is the standard synthetic protocol for preparing 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetohydrazide?

The compound is typically synthesized via hydrazinolysis of its ethyl ester precursor. A mixture of the ester (e.g., ethyl 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-7-yl)acetate) and hydrazine hydrate in absolute ethanol is refluxed for 6–30 hours, followed by concentration and recrystallization from ethanol or chloroform/methanol . For example, refluxing for 6 hours yields 70–92% purity, while room-temperature reactions (30 hours) achieve similar yields with milder conditions .

Q. Which spectroscopic techniques are essential for characterizing this acetohydrazide derivative?

Key techniques include:

- IR Spectroscopy : To confirm the presence of hydrazide (N–H stretch at ~3268–3331 cm⁻¹) and carbonyl (C=O at ~1650–1700 cm⁻¹) groups .

- NMR Spectroscopy : H and C NMR to resolve the coumarin ring protons (e.g., aromatic signals at δ 6.5–7.5 ppm) and acetohydrazide backbone .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Hydrazides are prone to oxidation; inert gas purging (e.g., nitrogen) is advised for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent Choice : Ethanol or methanol/chloroform mixtures enhance solubility of intermediates .

- pH Control : Acidic conditions (e.g., acetic acid) during condensation steps improve imine formation yields (e.g., 91% for Schiff base derivatives) .

- Temperature : Reflux (70–80°C) accelerates ester-to-hydrazide conversion, while room-temperature reactions reduce side products .

Q. What strategies resolve structural ambiguities in derivatives of this compound?

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in hydrazone derivatives .

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals in the coumarin and hydrazide moieties .

- Computational Modeling : DFT calculations to predict spectroscopic data and compare with experimental results .

Q. How can researchers design bioactivity studies for this compound?

- Target Selection : Prioritize targets based on structural analogs (e.g., coumarin-hydrazide hybrids with antiproliferative or antimicrobial activity) .

- Assay Design : Use in vitro models (e.g., MTT assay for cytotoxicity, MIC for antimicrobial screening) .

- SAR Analysis : Modify substituents (e.g., halogenation of the phenyl ring) to correlate structure with activity .

Q. How should contradictory data in synthesis protocols be analyzed?

- Case Study : reports 6-hour reflux for hydrazide formation, while uses 30-hour stirring at room temperature. Differences arise from ester reactivity and solvent polarity. Kinetic studies (TLC monitoring) can identify optimal reaction times .

- Statistical Tools : Design of Experiments (DoE) to evaluate the impact of variables (time, temperature, solvent ratio) on yield .

Q. What computational tools predict the reactivity of this compound in nucleophilic reactions?

- PubChem Data : Use canonical SMILES (e.g., COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O) for docking studies .

- Software : Gaussian or GAMESS for calculating Fukui indices to identify electrophilic/nucleophilic sites .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.